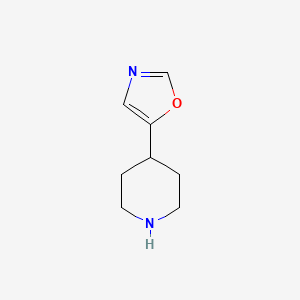

5-(Piperidin-4-il)oxazol

Descripción general

Descripción

“5-(Piperidin-4-yl)oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound is also known as “5-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride” and has a molecular weight of 232.67 .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like “5-(Piperidin-4-yl)oxazole”, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Molecular Structure Analysis

The molecular structure of “5-(Piperidin-4-yl)oxazole” consists of an oxazole ring and a piperidine ring . The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Aplicaciones Científicas De Investigación

- Inhibidores de quinasas: 5-(Piperidin-4-il)oxazol sirve como un farmacóforo en el diseño de inhibidores de quinasas. Estos compuestos se dirigen a quinasas específicas involucradas en las vías de señalización celular y tienen aplicaciones en la terapia del cáncer y otras enfermedades .

- Inhibidores de VEGFR-2: Los inhibidores del receptor 2 del factor de crecimiento endotelial vascular (VEGFR-2) juegan un papel crucial en la terapia antiangiogénica para el tratamiento del cáncer .

- Agentes inmunosupresores: Algunos derivados de this compound exhiben propiedades inmunosupresoras, lo que los convierte en candidatos potenciales para el manejo de enfermedades autoinmunes .

- Agentes antivirales: Los investigadores han explorado la actividad antiviral de los derivados de oxazol, incluidos aquellos que contienen la parte piperidina .

- Los derivados de this compound han demostrado efectos antimicrobianos y antifúngicos. Por ejemplo, ciertos compuestos exhiben una potente actividad antibacteriana y una actividad antifúngica moderada .

- Los derivados de piperidina, incluido el this compound, se han investigado por su potencial como agentes antipsicóticos y en el tratamiento de la enfermedad de Alzheimer .

- El núcleo de piperidina contribuye al desarrollo de agentes antihipertensivos, que juegan un papel en el manejo de las afecciones cardiovasculares .

- Los investigadores continúan explorando nuevas rutas sintéticas para acceder a derivados de this compound. Estos métodos contribuyen a la disponibilidad del compuesto para estudios adicionales .

Farmacología y Química Medicinal

Actividad antimicrobiana y antifúngica

Neurofarmacología y trastornos del SNC

Investigación cardiovascular

Biología química y métodos sintéticos

Evaluación biológica y relación estructura-actividad (SAR)

Safety and Hazards

The safety data sheet for a similar compound, “piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride”, indicates that it may cause respiratory irritation, is harmful if swallowed or in contact with skin, and causes skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidine derivatives, including “5-(Piperidin-4-yl)oxazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

5-(Piperidin-4-yl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(Piperidin-4-yl)oxazole has been shown to bind to specific enzymes, modulating their catalytic activity. This interaction often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 5-(Piperidin-4-yl)oxazole can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-(Piperidin-4-yl)oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Piperidin-4-yl)oxazole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 5-(Piperidin-4-yl)oxazole exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 5-(Piperidin-4-yl)oxazole can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s catalytic activity. Alternatively, it can function as an enzyme activator by stabilizing the enzyme’s active conformation. Additionally, 5-(Piperidin-4-yl)oxazole can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Piperidin-4-yl)oxazole in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-(Piperidin-4-yl)oxazole remains stable under specific conditions, but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to 5-(Piperidin-4-yl)oxazole has been associated with sustained changes in cellular behavior, such as altered cell proliferation and differentiation rates .

Dosage Effects in Animal Models

The effects of 5-(Piperidin-4-yl)oxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, 5-(Piperidin-4-yl)oxazole can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

5-(Piperidin-4-yl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. Additionally, 5-(Piperidin-4-yl)oxazole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-(Piperidin-4-yl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-(Piperidin-4-yl)oxazole, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 5-(Piperidin-4-yl)oxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-(Piperidin-4-yl)oxazole within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSQWPXEJNCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

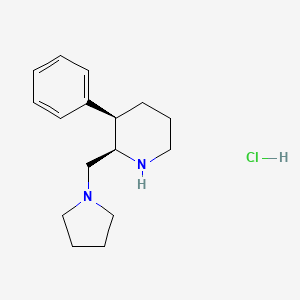

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)

![6-(2,3-difluorophenyl)-9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-amine](/img/structure/B1513254.png)